molecular formula C10H13Br B6217759 1-(bromomethyl)-2-ethyl-3-methylbenzene CAS No. 2751614-74-9

1-(bromomethyl)-2-ethyl-3-methylbenzene

Cat. No.: B6217759
CAS No.: 2751614-74-9
M. Wt: 213.1
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Description

1-(Bromomethyl)-2-ethyl-3-methylbenzene is a brominated aromatic compound featuring a benzyl bromide core substituted with ethyl and methyl groups at the ortho and meta positions, respectively. This compound is widely utilized in organic synthesis as an alkylating agent or intermediate, particularly in reactions involving nucleophilic substitution (e.g., SN2 mechanisms) or C–C bond formation. Its synthesis typically involves halogenation of pre-functionalized toluene derivatives under basic conditions, as demonstrated in protocols using DMF and potassium carbonate (K₂CO₃) . The steric and electronic effects imparted by the ethyl and methyl substituents influence its reactivity, making it distinct from simpler benzyl bromide analogs.

Properties

CAS No.

2751614-74-9

Molecular Formula

C10H13Br

Molecular Weight

213.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Initiation : Dibenzoyl peroxide (BPO) decomposes thermally to generate phenyl radicals.

  • Hydrogen Abstraction : The radical abstracts a hydrogen atom from the benzylic methyl group of 2-ethyl-3-methyltoluene, forming a stabilized benzyl radical.

  • Bromine Transfer : NBS donates a bromine atom to the radical intermediate, yielding the brominated product and succinimide as a byproduct.

Optimized Protocol

  • Starting Material : 2-Ethyl-3-methyltoluene (10 mmol)

  • Reagents : NBS (12 mmol), BPO (0.1 eq), CCl₄ (50 mL)

  • Conditions : Reflux at 80°C under N₂ for 4–6 hours

  • Workup : Filtration to remove succinimide, followed by washing with NaOH (2 M) and water.

  • Yield : 85–92% after column chromatography (hexane/ethyl acetate).

Table 1: Key Parameters for NBS-Mediated Bromination

ParameterSpecification
Temperature80°C
SolventCarbon tetrachloride (CCl₄)
Radical InitiatorDibenzoyl peroxide (BPO)
Reaction Time4–6 hours
PurificationSilica gel chromatography

Hydrogen Bromide (HBr) with Peroxide Initiation

Gaseous HBr in the presence of peroxides offers an alternative pathway for benzylic bromination, leveraging acid-mediated mechanisms.

Reaction Mechanism

  • Peroxide Decomposition : Benzoyl peroxide generates free radicals, initiating a chain reaction.

  • HBr Activation : HBr reacts with the benzylic methyl group via radical intermediates, leading to bromine incorporation.

Industrial-Scale Adaptation

  • Starting Material : 2-Ethyl-3-methyltoluene (1 mol)

  • Reagents : HBr gas (1.2 mol), BPO (0.05 eq), CH₂Cl₂ (200 mL)

  • Conditions : 40–50°C under pressure for 8–12 hours

  • Yield : 78–84% after distillation.

Challenges :

  • Corrosive nature of HBr necessitates specialized equipment.

  • Byproduct formation (e.g., dibrominated species) requires careful temperature control.

Phosphorus Tribromide (PBr₃) Method

For alcohol precursors, PBr₃ provides a direct route to benzylic bromides through nucleophilic substitution.

Reaction Protocol

  • Starting Material : 2-Ethyl-3-methylbenzyl alcohol (10 mmol)

  • Reagent : PBr₃ (15 mmol) in anhydrous diethyl ether (30 mL)

  • Conditions : Stir at 0°C → RT for 2 hours

  • Workup : Quench with ice-water, extract with EtOAc, dry over MgSO₄

  • Yield : 88–90% after solvent evaporation.

Table 2: Comparison of PBr₃ and NBS Methods

FactorPBr₃ MethodNBS Method
Starting MaterialBenzyl alcoholToluene derivative
Reaction Time2 hours4–6 hours
ByproductsMinimalSuccinimide
ScalabilityModerateHigh

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous Flow Reactors : Minimize exposure to corrosive reagents (e.g., HBr) and enhance mixing.

  • Catalyst Recovery : Recyclable catalysts (e.g., Fe-based systems) reduce waste.

  • Distillation : Fractional distillation achieves >99% purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-ethyl-3-methylbenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.

    Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Performed in anhydrous conditions using strong reducing agents.

Major Products:

    Nucleophilic Substitution: Alcohols, amines, thioethers.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

Scientific Research Applications

Synthesis of Grignard Reagents

One of the primary applications of 1-(Bromomethyl)-2-ethyl-3-methylbenzene is in the formation of Grignard reagents. Grignard reagents are organomagnesium compounds used extensively in organic synthesis to form carbon-carbon bonds. The bromomethyl group serves as a leaving group, allowing for the nucleophilic attack by magnesium, leading to the formation of the corresponding Grignard reagent:

R Br+MgR MgBr\text{R Br}+\text{Mg}\rightarrow \text{R MgBr}

This reaction is crucial for synthesizing various organic compounds, including alcohols, acids, and other functional groups.

Aromatic Substitution Reactions

The presence of the bromomethyl group also enables electrophilic aromatic substitution reactions. This allows this compound to be transformed into other functionalized aromatic compounds. For instance, it can undergo reactions with electrophiles such as nitrating agents or sulfonating agents to introduce new functional groups onto the aromatic ring.

Pharmaceutical Applications

Due to its structural characteristics, this compound may serve as an intermediate in the synthesis of pharmaceutical compounds. Many drugs contain aromatic moieties, and this compound can be used to introduce specific substituents that enhance biological activity or modify pharmacokinetic properties.

Material Science

In material science, this compound can be utilized in the development of polymers and resins. Its ability to participate in cross-linking reactions can lead to materials with enhanced mechanical properties and thermal stability. The bromomethyl group can facilitate further reactions that yield functionalized polymers suitable for various applications.

Case Study 1: Synthesis of Novel Antimicrobial Agents

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties when modified appropriately. By substituting the bromomethyl group with various functional groups through nucleophilic substitution reactions, researchers have developed new compounds with enhanced efficacy against specific bacterial strains.

Case Study 2: Polymer Development

Studies have shown that incorporating this compound into polymer matrices improves their thermal stability and mechanical strength. The compound was used as a cross-linking agent in epoxy resins, resulting in materials that are more resistant to heat and mechanical stress compared to traditional formulations.

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-2-ethyl-3-methylbenzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The stability of the intermediate and the nature of the substituents on the benzene ring influence the reaction pathway and the final product .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and applications of 1-(bromomethyl)-2-ethyl-3-methylbenzene and related brominated aromatic compounds:

Compound Name Substituents/Functional Groups Molecular Formula Key Properties/Applications Reference
This compound Bromomethyl (C-1), ethyl (C-2), methyl (C-3) C₁₀H₁₃Br Alkylation agent; intermediate in C–C insertion reactions
1-(Bromomethyl)-4-methoxybenzene Bromomethyl (C-1), methoxy (C-4) C₈H₉BrO Electron-rich substrate for homologation (75% yield in trifluorodecane synthesis)
1-(Bromomethyl)-4-methylbenzene Bromomethyl (C-1), methyl (C-4) C₈H₉Br Sterically less hindered; used in Rh-catalyzed hydroacylation
4-(Bromomethyl)benzaldehyde Bromomethyl (C-4), aldehyde (C-1) C₈H₇BrO Reacts with indazole to form antibacterial hybrids
1-(Bromomethyl)-3-methoxy-5-methylbenzene Bromomethyl (C-1), methoxy (C-3), methyl (C-5) C₁₀H₁₃BrO Electron-donating groups enhance stability; used in metal-catalyzed C–H activation
1-(2-Bromo-1-ethoxyethyl)-3-methylbenzene Bromo-ethoxyethyl chain (C-1), methyl (C-3) C₁₁H₁₅BrO Ether chain increases solubility; potential for polymer synthesis

Reactivity and Electronic Effects

  • Electron-Donating Groups : Compounds like 1-(bromomethyl)-4-methoxybenzene (methoxy group at C-4) exhibit enhanced stability due to resonance donation, which may slow SN2 reactions compared to electron-neutral analogs. Methoxy groups also direct electrophilic attacks to specific ring positions .
  • Electron-Withdrawing Groups : 4-(Bromomethyl)benzaldehyde contains an aldehyde group, which withdraws electrons via induction, increasing the electrophilicity of the benzyl bromide. This property facilitates nucleophilic additions or condensations .

Yield and Selectivity Trends

  • Substrates with electron-donating groups (e.g., methoxy) often provide higher yields in electrophilic reactions (e.g., 75% for 1-(bromomethyl)-4-methoxybenzene) .
  • Steric hindrance in this compound may lower yields in bulky nucleophile reactions compared to para-substituted analogs.

Q & A

Q. Notes

  • Data Sources : Prioritize peer-reviewed journals (e.g., Acta Crystallographica), CRC Handbook , and PubChem .
  • Methodology : Emphasize experimental validation for conflicting data and mechanistic studies (kinetic, computational) for advanced queries.
  • Safety : Adhere to SDS guidelines () for handling brominated aromatics .

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